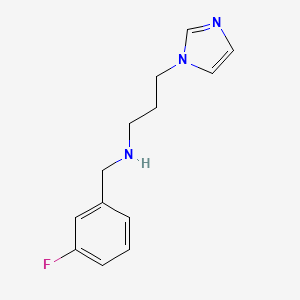

(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine and its derivatives have been extensively used in the field of chemical synthesis. For instance, the solid-phase synthesis of substituted dihydroimidazolyl dihydrobenzimidazol-2-ones involves a series of chemical reactions starting from a resin-bound amino acid. The process includes selective acylation, treatment with POCl3, displacement of the fluoro group, and cyclization, highlighting the compound's role in synthesizing complex organic molecules (Acharya, Ostresh, & Houghten, 2002). Moreover, the synthesis of 3‐[1H‐imidazol‐4‐yl]propyl 4‐[18F]fluorobenzyl ether (fluoroproxyfan), labeled with 18F for PET studies, underlines its potential in medical imaging and diagnostics (Iwata et al., 2000).

Biological Studies

In biological research, this chemical framework serves as a foundation for various pharmacological and biochemical studies. For example, certain benzimidazole derivatives synthesized from (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine have been evaluated for their antimicrobial and antifungal activities. These compounds exhibited notable antibacterial activity, comparable to standard antibiotics, and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria, showcasing the potential of this compound in developing new therapeutic agents (Reddy & Reddy, 2010).

Advanced Materials and Catalysis

The compound's derivatives are also pivotal in the synthesis of advanced materials and as catalysts in chemical reactions. For instance, Palladium-Catalyzed Carbonylative Synthesis of Functionalized Benzimidazopyrimidinones demonstrates its role in complex organic syntheses, offering a novel approach to creating functionalized materials (Mancuso et al., 2017). Similarly, its use in the synthesis of 1,2,4,5‐Tetrasubstituted Imidazoles, employing a recyclable catalyst under solvent-free conditions, highlights its contribution to green chemistry and sustainable practices (Tavakoli, Bagherneghad, & Niknam, 2012).

Propiedades

IUPAC Name |

N-[(3-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-13-4-1-3-12(9-13)10-15-5-2-7-17-8-6-16-11-17/h1,3-4,6,8-9,11,15H,2,5,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQKVBPVRIFGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901213057 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-1H-imidazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine | |

CAS RN |

279236-81-6 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-1H-imidazole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279236-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3-Fluorophenyl)methyl]-1H-imidazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)